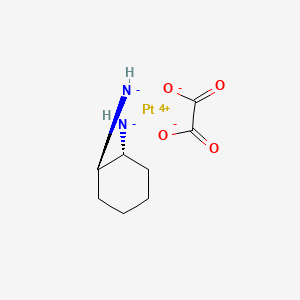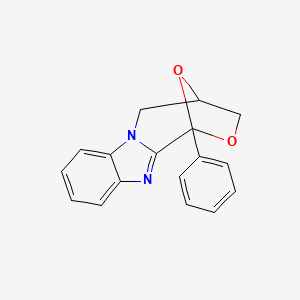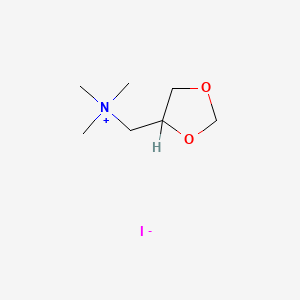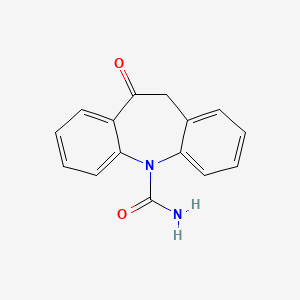
Nagilactona B
Descripción general
Descripción
La Nagilactona B es un compuesto natural que se encuentra en la corteza de la raíz de Podocarpus nagi, una planta que pertenece a la familia de las Podocarpáceas . Se caracteriza por su singular estructura de dilactona, que incluye nor- y bisnor-diterpenoides. La this compound ha demostrado tener una amplia gama de actividades biológicas, incluyendo propiedades antitumorales, antifúngicas y antiinflamatorias .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La Nagilactona B ejerce sus efectos a través de múltiples mecanismos:
Activación del Receptor X del Hígado: La this compound actúa como un agonista de los receptores X del hígado, que desempeñan un papel crucial en la regulación del metabolismo del colesterol y la inflamación.
Inhibición de la Síntesis de Proteínas: Se ha demostrado que el compuesto inhibe la síntesis de proteínas al unirse a los ribosomas eucariotas, lo que lleva a la supresión de la proliferación celular.
Modulación de las Vías de Señalización: La this compound modula diversas vías de señalización, incluida la vía AP-1, que participa en la proliferación y apoptosis celulares.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la Nagilactona B implica varios pasos, comenzando con precursores diterpenoides más simples. Los pasos clave incluyen reacciones de ciclización, oxidación y lactonización. Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero normalmente implican el uso de reactivos como agentes oxidantes (por ejemplo, ácido m-cloroperbenzoico) y catalizadores (por ejemplo, ácidos de Lewis) para facilitar la formación de la estructura de dilactona .
Métodos de Producción Industrial
La producción industrial de la this compound se logra principalmente mediante la extracción de fuentes naturales, especialmente las semillas y la corteza de la raíz de Podocarpus nagi. El proceso de extracción implica la extracción con disolventes seguida de la purificación cromatográfica para aislar el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Nagilactona B experimenta varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes (por ejemplo, ácido m-cloroperbenzoico), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, ácidos de Lewis) para facilitar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound, cada uno con actividades biológicas potencialmente diferentes .
Comparación Con Compuestos Similares
. Compuestos similares incluyen:
Nagilactona A: Otra lactona diterpenoide con actividades biológicas similares pero con características estructurales diferentes.
Nagilactona C: Exhibe potentes actividades antitumorales y comparte algunas similitudes estructurales con la Nagilactona B.
Nagilactona E: Conocida por sus propiedades antiinflamatorias y sus características estructurales distintas.
La this compound destaca por su combinación única de actividades biológicas y su potencial como agente terapéutico en diversos campos .
Propiedades
IUPAC Name |
(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-7(2)13-11-8(5-10(21)25-13)19(4)15-14(12(11)22)26-17(24)18(15,3)6-9(20)16(19)23/h5,7,9,12,14-16,20,22-23H,6H2,1-4H3/t9-,12-,14-,15+,16-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGWYWSJGKOLGB-ZLNDBNLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(CC(C(C4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@](C[C@H]([C@H]([C@@]4(C2=CC(=O)O1)C)O)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173667 | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19891-51-1 | |
| Record name | Nagilactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nagilactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nagilactone B in reducing atherosclerosis?
A1: [] Nagilactone B acts as a selective Liver X Receptor (LXR) transcriptional regulator. It binds to and activates LXRs, specifically LXRα and LXRβ, in macrophages. This activation leads to increased expression of the ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are key proteins involved in cholesterol efflux from macrophages. This enhanced cholesterol efflux reduces foam cell formation and ultimately contributes to the regression of atherosclerosis.
Q2: How effective is Nagilactone B in reducing atherosclerosis in animal models?
A2: [] In studies using apolipoprotein E (ApoE)-deficient mice, a well-established model of atherosclerosis, Nagilactone B demonstrated significant efficacy. Oral administration of Nagilactone B at doses of 10 mg/kg and 30 mg/kg for 12 weeks resulted in a substantial reduction in atherosclerotic lesions in the aorta compared to untreated control mice.
Q3: Does Nagilactone B impact lipid profiles beyond its effects on cholesterol efflux?
A3: [] Yes, in addition to its effects on cholesterol efflux, Nagilactone B treatment in ApoE-deficient mice also led to improvements in plasma lipid profiles. This included a reduction in hepatic and intestinal cholesterol accumulation.
Q4: What are the potential advantages of Nagilactone B as an LXR agonist compared to other LXR agonists?
A4: [] While further research is needed, the selective activation of LXR in macrophages by Nagilactone B is a potential advantage. Many LXR agonists induce lipogenesis in the liver, leading to unwanted side effects. Nagilactone B treatment did not increase LXR protein expression in the liver and did not induce significant hepatic lipid accumulation in preclinical studies.
Q5: Beyond atherosclerosis, what other inflammatory conditions has Nagilactone B been studied in?
A5: [] Nagilactone B has shown potent anti-inflammatory effects in models relevant to inflammatory bowel disease (IBD). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HT-29 colonic epithelial cells, Nagilactone B significantly suppressed the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-8.
Q6: What is the molecular target of Nagilactone B in inflammatory models?
A6: [] While the exact molecular target in inflammatory models requires further investigation, studies indicate that Nagilactone B inhibits key inflammatory signaling pathways. It significantly decreased the expression of LPS-stimulated inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, enzymes involved in the production of inflammatory mediators. Additionally, it suppressed the phosphorylation of extracellular regulated kinase (ERK)1/2, a key signaling molecule in inflammatory responses.
Q7: Are there other naturally occurring compounds similar to Nagilactone B that exhibit anti-inflammatory activity?
A7: [] Yes, Nagilactone B belongs to a class of natural compounds called norditerpene dilactones. Other norditerpene dilactones, such as rakanmakilactone G, have also been shown to possess anti-inflammatory properties, particularly in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages.
Q8: What are the structural features of Nagilactone B?
A8: [] Nagilactone B belongs to the 8:14, 9:11-dienolide (α-pyrone) structural type of norditerpene dilactones. [] Carbon-13 Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the structure and stereochemistry of Nagilactone B and related compounds.
Q9: Has the synthesis of Nagilactone B or its core structure been achieved?
A9: [] Yes, there have been reported efforts toward the synthesis of the AB ring system, a key structural motif in Nagilactone B.
Q10: What is the insecticidal activity of Nagilactone B?
A10: [] Nagilactone B and related norditerpene dilactones exhibit insecticidal activity. Studies have shown that these compounds, particularly Nagilactone D, demonstrate toxicity against houseflies (Musca domestica), light-brown apple moths (Epiphyas postvittana), and codling moths (Laspeyresia pomonella).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















